molecular formula C23H15ClF3N3O2 B2951302 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 959505-02-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2951302
CAS No.: 959505-02-3
M. Wt: 457.84
InChI Key: PXWVWYOUFQEBRD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core linked to a 4-chloro-3-(trifluoromethyl)phenyl group via an acetamide bridge. The quinazolinone moiety (2-oxo-1,2-dihydroquinazoline) is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial and anticancer agents .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2/c24-18-11-10-15(12-17(18)23(25,26)27)28-20(31)13-30-19-9-5-4-8-16(19)21(29-22(30)32)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWVWYOUFQEBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

The target compound shares structural motifs with several acetamide derivatives (Table 1). Key features include:

  • Quinazolinone/Tetrahydroquinazoline Cores: Present in analogs from and , which influence planarity and hydrogen-bonding capabilities.
  • Electron-Withdrawing Substituents : Chloro and trifluoromethyl groups are recurrent in analogs (e.g., ), enhancing lipophilicity and resistance to oxidative metabolism.
  • Acetamide Linkers : Critical for intermolecular interactions, such as hydrogen bonding with biological targets or crystal lattice formation .
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Features Yield (%) Notable Properties
Target Compound C₂₃H₁₆ClF₃N₃O₂ 485.84 Quinazolinone core, -CF₃, -Cl substituents N/A Likely planar conformation; potential N—H⋯O hydrogen bonding
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-tetrahydroquinazolin-6-yl)acetamide C₃₁H₂₂ClFN₅O₃S 619.05 Tetrahydroquinazoline, thio linkage, -F substituent 61 Moderate yield; sulfur atom may reduce polarity vs. oxygen
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 237.61 Simplified analog lacking quinazolinone N/A Baseline for assessing quinazolinone’s contribution to activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyltriazoloquinoxalin-5-yl)acetamide C₂₁H₁₇ClF₃N₅O₂ 463.80 Triazoloquinoxaline core, propyl group N/A Higher molecular weight; potential solubility challenges
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide C₂₂H₂₁N₅O₂S₂ 471.56 Thiazolotriazole core, morpholine substituent 78 High yield; morpholine enhances solubility

Hydrogen Bonding and Crystal Packing

  • The quinazolinone core and acetamide linker enable N—H⋯O hydrogen bonding, as observed in ’s crystal structures. Such interactions may stabilize dimers or influence solubility .

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